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Introduction

Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-

glycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[1][2]

This function is critical for energy production in most living organisms.[1][3] Beyond its central

role in metabolism, enolase also exhibits non-glycolytic functions, acting as a plasminogen

receptor and a heat shock protein, implicating it in various pathological processes, including

tumor invasion and metastasis.[4] Given its importance, particularly the reliance of many

cancer cells on glycolysis (the Warburg effect), enolase has emerged as a compelling target for

therapeutic development.[1]

SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1]

[3] It has been identified as a highly potent, low-nanomolar inhibitor of enolase.[1][3] SF2312
functions as a transition state analogue, effectively binding to the enzyme's active site.[2]

Structural and functional studies have revealed that the inhibitory activity is driven specifically

by the (3S,5S)-enantiomer of SF2312.[2][5] Its efficacy against both prokaryotic and eukaryotic

enolases highlights the conserved nature of the glycolytic pathway.[6]

Mechanism of Action

Enolase catalyzes the conversion of 2-PGA to PEP. SF2312, as a transition state analogue,

mimics the structure of the intermediate state of this reaction, allowing it to bind with high

affinity to the enolase active site and block its catalytic activity. This inhibition disrupts the
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glycolytic flux, which is particularly detrimental to cells that are highly dependent on glycolysis

for ATP generation, such as certain cancer cells or bacteria under anaerobic conditions.[1][7]

Quantitative Data Summary
The inhibitory potency of SF2312 against human enolase isoforms has been determined

through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50)

values demonstrate its low-nanomolar efficacy.

Enzyme Source Isoform IC50 (nM) Reference

Human Recombinant ENO1 37.9 [8][9]

Human Recombinant ENO2 42.5 [8][9]

Lysates from D423

cells overexpressing

ENO1/ENO2

ENO1 & ENO2 ~10 - 50 [1][2]

Signaling Pathway and Inhibition
The following diagram illustrates the catalytic function of enolase within the glycolysis pathway

and the mechanism of its inhibition by SF2312.
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Caption: Enolase catalyzes the conversion of 2-PGA to PEP. SF2312 inhibits this by binding to

enolase.

Experimental Protocols
This section provides a detailed protocol for an in vitro enolase activity assay using SF2312 as

an inhibitor. The described method is a coupled enzyme assay that measures the decrease in

NADH fluorescence, which is proportional to enolase activity.[1]

A. Materials and Reagents
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Enzyme Source: Purified recombinant human ENO1 or ENO2, or cell/tissue lysates

containing enolase.

Inhibitor: SF2312[8][9]

Substrate: 2-Phospho-D-glycerate (2-PGA)

Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

Reagents:

Triethanolamine buffer (pH 7.4)

Magnesium Sulfate (MgSO₄)

Potassium Chloride (KCl)

Adenosine 5'-diphosphate (ADP)

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

Dimethyl sulfoxide (DMSO) for inhibitor stock

Lysis buffer (e.g., RIPA, NP-40, or 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol

at pH 7.4) for sample preparation[1][10]

Equipment:

96-well black, clear-bottom microplate

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[10]

Multichannel pipette

Spectrophotometer for protein quantification (e.g., Bradford assay)[10]

B. Preparation of Solutions
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Enolase Assay Buffer (1X): 100 mM Triethanolamine (pH 7.4), 5 mM MgSO₄, 10 mM KCl.[1]

Prepare fresh and keep on ice.

SF2312 Stock Solution: Dissolve SF2312 in 100% DMSO to create a high-concentration

stock (e.g., 10 mM).[9] Store at -20°C. Prepare serial dilutions in the Enolase Assay Buffer

just before use. Ensure the final DMSO concentration in the assay does not exceed 1%.

Reaction Mix (2X): Prepare a 2X reaction mix in Enolase Assay Buffer containing 400 µM

NADH, 2 mM ADP, excess Pyruvate Kinase, and excess Lactate Dehydrogenase.[1] The

exact amounts of PK/LDH may need optimization but should be sufficient to ensure enolase

is the rate-limiting step.

Substrate Solution (2-PGA): Prepare a stock solution of 2-PGA in water. The final

concentration in the assay should be determined based on the Kₘ of the enolase being

tested (e.g., a starting concentration of 5 mM was used in one study).[1]

C. Sample Preparation (Cell Lysates)

Culture mammalian cells to ~90% confluency.[10]

Wash cells once with ice-cold PBS.[10]

Add 0.5 mL of ice-cold Lysis Buffer, scrape the cells, and transfer to a microfuge tube.[10]

Lyse the cells by sonication on ice.[1][10]

Clarify the lysate by centrifugation at 20,000 x g for 10-30 minutes at 4°C.[1][10]

Collect the supernatant and determine the total protein concentration using a Bradford assay.

[10]

Lysates can be stored at -80°C until use.[10] Dilute the lysate in Enolase Assay Buffer to the

desired protein concentration for the assay.

D. Assay Procedure

Plate Setup: In a 96-well plate, add the following to each well:
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Enzyme: A fixed amount of purified enolase or cell lysate diluted in Enolase Assay Buffer.

Inhibitor: Varying concentrations of SF2312 (or vehicle control - buffer with DMSO).

Buffer: Add Enolase Assay Buffer to bring the volume to 50 µL.

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to

the enzyme.[1]

Initiate Reaction: Add 50 µL of 2X Reaction Mix to each well.

Start Measurement: Immediately after adding the reaction mix, add the 2-PGA substrate to

start the reaction. The final volume in each well should be standardized (e.g., 200 µL).

Kinetic Reading: Place the plate in a fluorescence plate reader and begin kinetic

measurements (Ex: 360 nm, Em: 460 nm). Record readings every 30 seconds for 20-60

minutes.[10][11]

E. Data Analysis

Determine the rate of reaction (slope) for the linear portion of the NADH fluorescence

decrease over time for each well.[10]

Subtract the slope of the negative control (no enzyme) from all other readings to correct for

background NADH oxidation.[10]

Normalize the activity of the SF2312-treated wells to the vehicle control (100% activity).

Plot the normalized enolase activity (%) against the logarithm of the SF2312 concentration.

Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50

value of SF2312.

Experimental Workflow Diagram
The diagram below outlines the key steps of the in vitro enolase activity assay protocol.
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Caption: Workflow for the SF2312 in vitro enolase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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